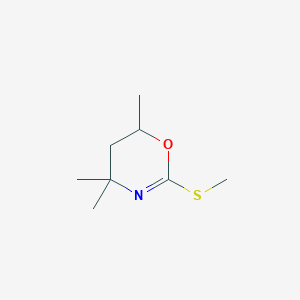

4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine

Description

4,4,6-Trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring. The molecule features three methyl groups at positions 4, 4, and 6, and a methylsulfanyl (SCH₃) substituent at position 2. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity and stereoelectronic effects due to the sulfur atom’s electron-rich nature. Such oxazine derivatives are of interest in medicinal chemistry and materials science due to their biological activity (e.g., antimicrobial, antiviral) and utility in polymer synthesis .

Properties

CAS No. |

60644-42-0 |

|---|---|

Molecular Formula |

C8H15NOS |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

4,4,6-trimethyl-2-methylsulfanyl-5,6-dihydro-1,3-oxazine |

InChI |

InChI=1S/C8H15NOS/c1-6-5-8(2,3)9-7(10-6)11-4/h6H,5H2,1-4H3 |

InChI Key |

QYZXECOUGBMWOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N=C(O1)SC)(C)C |

Origin of Product |

United States |

Biological Activity

4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound notable for its unique oxazine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of approximately 167.25 g/mol. The presence of a methylsulfanyl group is believed to enhance its reactivity and biological profile.

Chemical Structure

The structural formula of 4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine can be represented as follows:

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that 4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine displays antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Investigations into its interaction with specific enzymes reveal potential inhibitory effects that may be applicable in treating diseases related to enzyme dysregulation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Antioxidant | Potential to reduce oxidative stress | |

| Enzyme Inhibition | Inhibitory effects on selected enzymes |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of 4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM.

- Antioxidant Evaluation : Another research project focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, it was found to exhibit a dose-dependent scavenging effect on free radicals.

- Enzyme Inhibition Analysis : A recent dissertation highlighted the compound's potential as an enzyme inhibitor. Through molecular docking studies, it was shown to bind effectively to target enzymes involved in metabolic pathways linked to various diseases.

The proposed mechanisms through which 4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine exerts its biological effects include:

- Interaction with Cellular Targets : The methylsulfanyl group may facilitate interactions with cellular receptors or enzymes.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity could stem from the ability to neutralize ROS, thereby protecting cellular components from oxidative damage.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key structural analogs differ in substituents at position 2 and the methylation pattern. These variations influence reactivity, stability, and biological activity.

Key Observations :

- The methylsulfanyl group in the target compound improves electron density at position 2, enhancing nucleophilic reactivity compared to methyl or benzyl substituents .

- Tetramethyl analogs (e.g., 2,4,4,6-tetramethyl) exhibit lower molecular weights and higher volatility, making them suitable for gas-phase reactions .

- Benzyl-substituted derivatives show increased LogP values, which may improve blood-brain barrier penetration but reduce solubility .

Heterocyclic Analogs: Oxazine vs. Thiazine

Replacing the oxygen atom in the oxazine ring with sulfur yields thiazine derivatives, altering electronic and biological properties.

Key Observations :

- Thiazine analogs exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s electronegativity, improving interactions with biological targets like DprE1 in Mycobacterium tuberculosis .

- Oxazine derivatives are less toxic in vitro (LD₅₀ > 80 mg/kg in mice) compared to thiazines (LD₅₀ ~50 mg/kg) .

Structure-Activity Relationship (SAR) :

- LogP values and covalent docking scores correlate with activity (r = 0.9061). Optimal LogP ranges from 2.0–3.5 for antitubercular oxazines .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4,4,6-trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine, and how are they optimized?

- Methodological Answer : The synthesis of oxazine derivatives typically involves cyclocondensation reactions. For example, analogous oxazines (e.g., 2-benzyl-substituted derivatives) are synthesized via nucleophilic substitution or [4+2] cycloaddition reactions . Optimization requires controlling steric and electronic effects:

-

Step 1 : React a β-hydroxyamine precursor with a thiomethylating agent (e.g., methyl disulfide) under acidic conditions.

-

Step 2 : Use temperature-controlled reflux (80–100°C) to favor ring closure.

-

Validation : Monitor reaction progress via TLC or GC-MS. Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Table 1 : Typical Optimization Parameters

Parameter Optimal Range Impact on Yield Reaction Temperature 80–100°C Prevents decomposition Solvent Dichloromethane/THF Balances polarity Catalyst p-Toluenesulfonic acid Accelerates cyclization

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- NMR : H NMR detects methyl groups (δ 1.2–1.5 ppm) and the thiomethyl moiety (δ 2.1–2.3 ppm). C NMR identifies oxazine ring carbons (δ 60–80 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNOS: calculated 185.0878, observed 185.0882) .

- IR Spectroscopy : Stretching vibrations for C-S (650–700 cm) and C-O-C (1100–1250 cm) .

Q. What factors influence the compound’s stability under different conditions?

- Methodological Answer : Stability testing should include:

- Thermal Analysis : TGA/DSC to assess decomposition above 150°C.

- pH Sensitivity : Hydrolytic stability in acidic (pH < 3) or basic (pH > 10) conditions via HPLC monitoring.

- Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How does the methylsulfanyl substituent affect the compound’s electronic structure and reactivity?

- Methodological Answer : The thiomethyl group (-SMe) acts as an electron donor, altering reactivity:

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Compare HOMO/LUMO levels with non-sulfur analogs.

- Experimental Validation : React with electrophiles (e.g., iodomethane) to assess nucleophilicity at the sulfur center .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) require:

- Dynamic NMR : Resolve conformational exchange broadening by varying temperature (e.g., coalescence at 60°C).

- 2D Techniques : Use HSQC to correlate H-C signals and NOESY to identify spatial proximity of methyl groups .

Q. How can computational methods predict the compound’s behavior in novel reactions?

- Methodological Answer :

- Reaction Pathway Modeling : Employ Gaussian or ORCA to simulate transition states for ring-opening or substitution reactions.

- Solvent Effects : Use COSMO-RS to predict solvation free energies in polar aprotic solvents .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.